molecular formula C17H18F2N2O3S B2955558 2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine CAS No. 1797129-81-7

2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine

Cat. No.: B2955558
CAS No.: 1797129-81-7
M. Wt: 368.4
InChI Key: MFDMTXLBYWKALI-UHFFFAOYSA-N
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Description

2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a useful research compound. Its molecular formula is C17H18F2N2O3S and its molecular weight is 368.4. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-12-4-2-7-16(20-12)24-13-8-10-21(11-9-13)25(22,23)17-14(18)5-3-6-15(17)19/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDMTXLBYWKALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound contains a pyridine ring with a sulfonamide group and a piperidine moiety, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H15F2N3O3S\text{C}_{14}\text{H}_{15}\text{F}_2\text{N}_3\text{O}_3\text{S}

Key Characteristics

PropertyValue
Molecular Weight397.32 g/mol
Molecular FormulaC14H15F2N3O3S
CAS Number1421483-64-8

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors. The difluorophenylsulfonyl group enhances binding affinity through strong interactions with amino acid residues in target proteins. This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological activities:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory conditions.
  • Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against various pathogens, suggesting potential applications in infectious disease treatment.

Case Studies and Research Findings

  • Anticancer Studies : A study investigated the effects of piperidine derivatives on cancer cell lines, demonstrating that modifications in the sulfonamide group can enhance cytotoxicity against specific cancer types, indicating a promising direction for further research on this compound .
  • Anti-inflammatory Activity : In experiments involving animal models of arthritis, compounds similar to this one showed reduced inflammation and pain response, suggesting that this compound could be developed as an anti-inflammatory agent .
  • Antibacterial Efficacy : Research indicated that piperidine derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, supporting the potential use of this compound in developing new antibiotics .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological Activity
2-(1-(Phenylsulfonyl)piperidin-4-yl)methylthio)pyridineModerate anticancer activity
2-(1-(2,6-Difluorophenyl)piperidin-4-yl)methylthio)pyridineReduced antibacterial properties
2-(1-(4-Chlorophenyl)sulfonyl)piperidin derivativeStrong anti-inflammatory effects

The presence of the difluorophenylsulfonyl group in this compound distinguishes it from other derivatives by enhancing its biological activity and specificity towards certain molecular targets.

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